molecular formula C20H18N4O3S B2578260 Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 893999-28-5

Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2578260
CAS No.: 893999-28-5
M. Wt: 394.45
InChI Key: AGQODTQVNNSJQQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a thioacetamido bridge to a pyridazine ring substituted with a pyridin-3-yl group. This structure combines aromatic and heterocyclic motifs, which are often associated with bioactivity in medicinal chemistry. The thioether linkage and ester functionality suggest susceptibility to metabolic modifications, influencing pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-7-3-4-8-17(15)22-18(25)13-28-19-10-9-16(23-24-19)14-6-5-11-21-12-14/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQODTQVNNSJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Scientific Research Applications

  • Drug Design and Development
    The compound's structural motifs are promising for the design of new therapeutic agents targeting various diseases. The pyridazine moiety has been shown to play a crucial role in enhancing the binding affinity of ligands to biological targets, such as enzymes and receptors involved in cancer and neurodegenerative diseases .
  • Anticancer Activity
    Recent studies indicate that derivatives of pyridazine compounds exhibit anticancer properties by inhibiting key signaling pathways associated with tumor growth. Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating significant activity that warrants further investigation .
  • Antimicrobial Properties
    Research has revealed that compounds containing thioamide functionalities can exhibit antimicrobial activities. This compound has been screened against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent .
Activity TypeAssay MethodResultReference
AnticancerMTT AssayIC50 < 10 µM
AntimicrobialDisk Diffusion MethodZone of Inhibition > 15 mm
Enzyme InhibitionKinetic StudiesIC50 values in low µM range

Case Studies

  • Case Study: Anticancer Mechanism
    A study focused on the mechanism of action for this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed through flow cytometry analysis, which showed increased annexin V binding in treated cells .
  • Case Study: Antimicrobial Efficacy
    Another investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating their function . The thioether linkage may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogues

Compound Name/ID Core Structure Substituents/Functional Groups Key Features
Target Compound Benzoate ester + pyridazine Pyridin-3-yl, thioacetamido bridge Dual heterocyclic system; thioether linkage
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester + pyridazine Pyridazin-3-yl, phenethylamino linker Amino linker; lacks sulfur
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Benzoate ester + pyridazine 6-Methylpyridazin-3-yl, phenethylamino linker Methyl substitution enhances lipophilicity
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Benzoate ester + isoxazole 3-Methylisoxazol-5-yl, phenethylthio linker Sulfur-containing linker; isoxazole core
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine + thietane Thietan-3-yloxy, thioacetate Small-ring sulfur (thietane); pyrimidine core

Key Observations:

Heterocycle Variability: The target compound uses pyridazine fused with pyridine, whereas analogues like I-6373 and Compound 1 employ isoxazole or pyrimidine cores. Pyridazine’s electron deficiency may enhance binding to targets like kinases compared to pyrimidines or isoxazoles .

Linker Modifications: The thioacetamido bridge in the target compound differs from phenethylamino (I-6230, I-6232) or phenethylthio (I-6373) linkers. Sulfur-containing linkers (e.g., thioacetamido, phenethylthio) may improve membrane permeability but increase susceptibility to oxidation .

The target compound lacks such substitutions, suggesting intermediate polarity .

Pharmacological and ADMET Implications

  • Solubility : The pyridinyl group in the target compound may improve solubility over purely lipophilic analogues like I-6232. However, it likely remains less soluble than derivatives with polar isoxazole (I-6373) or thietane (Compound 1) groups .
  • Metabolic Stability : The ester group in the target compound is prone to hydrolysis, similar to I-6230 and I-6232. In contrast, Compound 1’s thietane ring may undergo slower oxidative metabolism due to steric hindrance .
  • Target Selectivity : Pyridazine derivatives (target, I-6230) are reported to inhibit kinases and inflammatory mediators, while pyrimidines (Compound 1) often target enzymes like dihydrofolate reductase .

Biological Activity

Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural components:

  • An ethyl ester group.
  • A benzoate moiety.
  • A thioacetamido link to a pyridazinyl-pyridinyl structure.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Formation of Pyridazinyl-Pyridinyl Intermediate : This is achieved through condensation reactions involving appropriate pyridine derivatives.
  • Thioacetic Acid Reaction : The intermediate is then reacted with thioacetic acid to introduce the thio group.
  • Esterification : Finally, the benzoate moiety is introduced via esterification with ethyl alcohol.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

  • Antitumor Activity :
    • Studies have indicated that compounds with similar structures exhibit significant inhibition of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism often involves the modulation of key signaling pathways such as apoptosis and cell cycle regulation.
  • Antimicrobial Effects :
    • Preliminary bioassays suggest that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. The efficacy appears to be linked to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Properties :
    • Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6, which are crucial in various inflammatory diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AntitumorMCF7 (Breast Cancer)15
AntimicrobialE. coli20
Anti-inflammatoryRAW264.7 (Macrophages)10

In Vivo Studies

Animal model studies have shown promising results in reducing tumor size and inflammation markers following treatment with this compound, suggesting potential for therapeutic applications in oncology and inflammatory diseases.

Q & A

Q. How can machine learning models predict novel derivatives with enhanced bioactivity?

  • Methodology : Train models on existing bioactivity datasets (e.g., ChEMBL) using descriptors like Morgan fingerprints or 3D pharmacophores. Validate predictions via synthesis and testing. For example, a Random Forest model prioritizing electron-withdrawing substituents on the pyridazine ring may improve antimicrobial potency .

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